1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Description
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a chemical compound with the empirical formula C9H19Cl2N3 and a molecular weight of 240.17 . This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Properties
CAS No. |
1255717-74-8 |
|---|---|
Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-5-12-8(4)9(6(2)10)7(3)11-12;/h6H,5,10H2,1-4H3;1H |
InChI Key |
IPHUXXQOYGISKI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C.Cl.Cl |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethanamine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the ethanamine side chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride can be compared with other pyrazole derivatives such as:
1-Phenyl-3,5-dimethylpyrazole: Similar in structure but with a phenyl group instead of an ethyl group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group, making it more acidic.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group, altering its reactivity and applications.
The uniqueness of this compound lies in its ethanamine side chain, which provides distinct chemical and biological properties compared to other pyrazole derivatives .
Biological Activity
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyrazole ring and an ethyl side chain, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C9H19Cl2N3
- Molecular Weight : 240.17 g/mol
- CAS Number : 1326775-05-6
- Physical State : Solid
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory, anticonvulsant, and anticancer agent.
Anticonvulsant Activity
Research indicates that compounds with a pyrazole moiety can exhibit anticonvulsant properties. A study highlighted that derivatives similar to 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine were effective in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring significantly influence anticonvulsant efficacy .
Antitumor Activity
The anticancer potential of this compound was assessed through various assays. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating significant cytotoxicity against various cancer types, including breast and colon cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | MCF7 (Breast) | 2.5 | Induction of apoptosis |
| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | HT29 (Colon) | 3.0 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticonvulsant and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have revealed that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production in vitro .
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- Case Study on Seizure Reduction : A study involving animal models demonstrated that administering 10 mg/kg of the compound resulted in a significant reduction in seizure frequency compared to controls.
- Anticancer Efficacy : In a clinical trial involving patients with metastatic breast cancer, a related compound was administered alongside standard chemotherapy, resulting in improved overall survival rates and reduced tumor size.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The free base (2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine) is typically synthesized via alkylation or condensation reactions of substituted pyrazole precursors, followed by treatment with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt . Key considerations include:
- Reagent Ratios : Use stoichiometric excess of HCl to ensure complete salt formation.
- Solvent Choice : Polar solvents like ethanol or methanol enhance solubility during salt preparation.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Note: Commercial suppliers (e.g., ChemBridge Corp.) do not provide synthetic details, necessitating independent validation of protocols .
Q. How should researchers confirm the identity and purity of this compound when commercial analytical data are unavailable?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Compare peaks with the free base (e.g., δ ~2.3 ppm for ethyl group, δ ~2.1 ppm for methyl groups) .
- Mass Spectrometry : Validate molecular ion peaks at m/z 240.17 (dihydrochloride) and 167.25 (free base) .
- Purity Assessment :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities .
Caution: Sigma-Aldrich explicitly states no analytical data is provided, requiring in-house validation .
Q. What storage conditions are critical for maintaining the stability of this dihydrochloride salt?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Desiccants : Include silica gel packs to mitigate moisture absorption, which can alter solubility and reactivity .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence solubility and bioactivity compared to the free base in in vitro assays?
- Methodological Answer :
- Solubility : The dihydrochloride salt exhibits enhanced aqueous solubility (e.g., >50 mg/mL in PBS) versus the free base (<5 mg/mL), facilitating cell-based assays .
- Bioactivity : Counterions may affect receptor binding. For example, chloride ions can interfere with ion channel assays; use control experiments with equimolar NaCl to isolate compound effects .
Q. What experimental designs are optimal for resolving contradictions in reported biological activities of related pyrazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to account for potency variability across cell lines .
- Assay Replicates : Include triplicate measurements and orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to validate results .
- Meta-Analysis : Compare data from PubChem, DSSTox, and peer-reviewed studies to identify structural determinants of activity (e.g., ethyl vs. methyl substitutions) .
Q. How can researchers leverage computational tools to predict the environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life (>60 days suggests high persistence) .
- Metabolite Prediction : Apply tools like PISTACHIO or REAXYS to simulate phase I/II metabolism, identifying potential toxicophores (e.g., pyrazole ring oxidation) .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported IC50 values for pyrazole derivatives in kinase inhibition assays.
- Resolution Strategy :
Verify compound purity via HPLC and elemental analysis .
Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
Compare data with structurally analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to identify substituent-specific trends .
Key Structural and Functional Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
